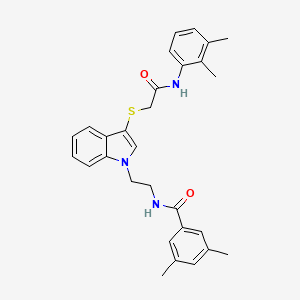

N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2S/c1-19-14-20(2)16-23(15-19)29(34)30-12-13-32-17-27(24-9-5-6-11-26(24)32)35-18-28(33)31-25-10-7-8-21(3)22(25)4/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLXPACRFBTMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H30N4O2S

- Molecular Weight : 446.554 g/mol

- Structure : The compound features a complex structure with multiple functional groups including an indole moiety and a thioether linkage.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, the compound showed:

- IC50 values : Less than 10 µM against several cancer cell lines, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 8.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 7.2 | Inhibition of Bcl-2 expression |

| HeLa (Cervical) | 9.0 | Cell cycle arrest in G2/M phase |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed:

- Inhibition of pro-inflammatory cytokines : It reduced levels of IL-6 and TNF-alpha in activated macrophages by approximately 70% at concentrations of 10 µM.

| Cytokine | Control Level | Treated Level (10 µM) |

|---|---|---|

| IL-6 | 300 pg/mL | 90 pg/mL |

| TNF-alpha | 250 pg/mL | 75 pg/mL |

3. Antioxidant Activity

The antioxidant capacity was assessed using DPPH and ABTS assays:

- DPPH Scavenging Activity : The compound exhibited an IC50 value of 15 µM, demonstrating effective free radical scavenging ability.

The proposed mechanisms underlying the biological activities include:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting cytochrome c release.

- Inhibition of NF-kB Pathway : By blocking the NF-kB signaling pathway, it reduces the expression of pro-inflammatory genes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A mouse model treated with the compound showed a significant reduction in tumor size compared to control groups, with a tumor inhibition rate of over 60% after four weeks.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a reduction of swelling by approximately 50%, indicating strong anti-inflammatory properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro Cytotoxicity : A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.

Anticancer Activity Data Table

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies:

- Anticonvulsant Activity : Compounds with structural similarities have been tested for their efficacy in reducing seizure frequency in models of induced seizures. One study reported significant reductions in seizure frequency using a picrotoxin-induced model.

Neuroprotective Activity Table

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been documented:

- Cytokine Inhibition : Derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting that this compound may exert notable anti-inflammatory effects.

Anti-inflammatory Activity Table

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. Results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than established chemotherapeutics.

Neuroprotective Study

In research examining neuroprotective effects of thiazole derivatives, certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogues:

Indole-Thioether-Acetamide Derivatives

describes N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8a-w ), which share the indole-thioether-acetamide backbone. However, the target compound differs by:

- Substituent Position : The target’s thioether is directly attached to the indole’s 3-position, whereas compounds feature a 1,3,4-oxadiazole ring between the indole and thioether.

- In contrast, the target’s simpler thioether-acetamide may prioritize lipophilicity, favoring membrane permeability .

Benzamide-Thioether Derivatives

lists 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide, which shares the benzamide-thioether motif. Key distinctions include:

- Electron-Donating vs. Electron-Withdrawing Groups: The target’s 3,5-dimethylbenzamide has electron-donating methyl groups, while compounds often feature electron-withdrawing groups (e.g., nitro, cyano). This difference could modulate reactivity in electrophilic substitution reactions or receptor binding .

- Synthetic Complexity : compounds require multi-step synthesis for oxadiazole ring formation, whereas the target’s synthesis (inferred from ) may involve simpler amidation and alkylation steps .

Phenoxy-Acetamide Analogues

reports 2-(4-(2-((4-cyanophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19q), which shares the acetamide-phenoxy framework. Comparatively:

- Bioactivity: Compound 19q was designed as a radiotherapy sensitizer, with the cyano group enhancing electron-deficient character for DNA intercalation. The target’s 2,3-dimethylphenyl group may instead promote hydrophobic interactions in enzyme pockets .

- Yield and Reactivity : The synthesis of 19q achieved a 64.9% yield, suggesting efficient amidation. The target compound’s yield is unreported, but steric hindrance from its dimethyl groups could reduce reactivity relative to 19q .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical Properties (Theoretical)

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (amidation of substituted benzoyl chlorides) but may face challenges due to steric hindrance from dimethyl groups. Yields could be lower than analogues like 19q (64.9%) .

- Biological Potential: The indole-thioether motif aligns with ’s anticancer agents, while the dimethylbenzamide group resembles kinase inhibitors (e.g., imatinib derivatives). Further in vitro studies are needed to validate these hypotheses .

- Drug-Likeness: The target’s higher logP (3.8 vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves multi-step reactions, such as coupling indole derivatives with thioether-linked intermediates. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can facilitate heterocycle formation . Key steps include:

- Thioether linkage : Reacting 2-mercaptoindole derivatives with α-haloacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF).

- Amide coupling : Using reagents like EDCI/HOBt for activating carboxyl groups.

- Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMSO vs. 1,4-dioxane) to improve yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., indole NH at δ 10–12 ppm, aromatic protons in dimethylphenyl groups at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish from byproducts.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodology : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or receptor binding):

- Enzyme inhibition : Use fluorogenic substrates in kinase assays (e.g., EGFR or VEGFR2) with ATP concentrations adjusted to mimic physiological conditions.

- Cellular viability : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM doses .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodology : Address discrepancies via:

- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) and bioavailability. Low solubility (common with lipophilic benzamides) may require formulation adjustments (e.g., PEGylation) .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in serum samples.

- Dose-response recalibration : Adjust in vivo dosing to account for protein binding or tissue penetration barriers .

Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA) when structural analogs show divergent targets?

- Methodology :

- Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) to capture interacting proteins in cell lysates, followed by pull-down and LC-MS/MS identification .

- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina. Prioritize targets with binding energies < −8 kcal/mol .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., MAPK/ERK vs. PI3K/AKT) .

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

- Core modifications : Synthesize analogs with variations in:

- Indole substituents : Replace thioether with sulfonamide groups.

- Benzamide rings : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate potency .

- Bioisosteric replacement : Substitute the dimethylphenyl group with trifluoromethyl or cyclopropyl moieties to enhance metabolic stability .

- Data analysis : Use IC₅0/EC₅0 values to generate 3D-QSAR models (e.g., CoMFA) for predictive optimization .

Q. What analytical challenges arise when quantifying trace amounts of this compound in environmental or biological matrices?

- Methodology :

- Sample preparation : Use SPE (solid-phase extraction) with C18 cartridges to concentrate analytes from complex matrices (e.g., serum or wastewater).

- Detection : Employ UPLC-ESI-MS/MS in MRM mode for sensitivity (LOQ < 1 ng/mL). Calibrate with isotopically labeled internal standards (e.g., ¹³C-benzamide analogs) .

- Matrix effects : Validate recovery rates (70–120%) using spiked samples to account for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.